molecular formula C25H21Cl2NO4 B2963983 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338749-24-9

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(2,4-dichlorobenzyl)oxime

Cat. No. B2963983
CAS RN: 338749-24-9
M. Wt: 470.35
InChI Key: RVHYMIXRPKDFDK-AZPGRJICSA-N
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Description

“2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime” is a chemical compound that is used for pharmaceutical testing . It is also known as MDMP.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzodioxol group, a cyclopropyl group, a methoxyphenyl group, a methanone group, and an oxime group with a 2,4-dichlorobenzyl substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C21H23NO4) and molecular weight (353.418). Other properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Synthetic Chemistry and Reactivity

  • Cyclopropenone Oximes Preparation : Cyclopropenone oximes, including derivatives similar in structural complexity to the compound of interest, have been synthesized and studied for their reactivity with isocyanates, yielding diazaspirohexenones, which are of interest due to their potential biological activity and as intermediates in organic synthesis (H. Yoshida et al., 1988).
  • Nucleophilic Addition Reactions : The nucleophilicity of various oximes, including ketoximes, has been characterized through reactions with nitrilium closo-decaborate clusters, indicating a wide reactivity scope that could potentially apply to the synthesis or modification of complex oximes (D. S. Bolotin et al., 2016).

Molecular Structure Analysis

  • X-Ray Diffraction Studies : X-ray diffraction studies of compounds similar to the target compound, particularly those involving oxime and cyclopropyl groups, provide insights into the stereochemistry and molecular conformation, which are critical for understanding their reactivity and potential applications in material science or medicinal chemistry (C. S. Karthik et al., 2021).

Photochemical Reactions

  • Photo-reorganization Studies : The study of photo-reorganization reactions of chromenones has shown the potential for green synthesis methods, leading to the formation of complex pentacyclic structures. Such methods could be adapted for the synthesis or modification of related compounds for pharmaceutical or material science applications (Aarti Dalal et al., 2017).

Antimicrobial Activity Evaluation

  • Synthesis and Antimicrobial Activities : Research into the synthesis of benzo[f]2H-chromenes has demonstrated that functionalized methanone oximes possess significant antimicrobial activity, suggesting the potential for the development of new antimicrobial agents from structurally similar compounds (Irom Harimala Chanu et al., 2017).

properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c1-29-19-7-3-15(4-8-19)25(28-32-13-17-2-6-18(26)11-22(17)27)21-12-20(21)16-5-9-23-24(10-16)31-14-30-23/h2-11,20-21H,12-14H2,1H3/b28-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHYMIXRPKDFDK-AZPGRJICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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